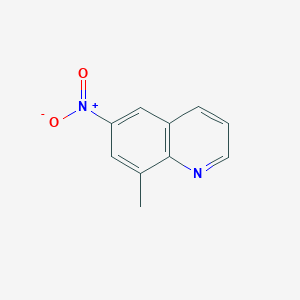

8-Methyl-6-nitroquinoline

Description

Historical Context of Quinoline (B57606) Synthesis and Derivatization

The story of quinoline begins in 1834, when it was first isolated from coal tar by Friedlieb Ferdinand Runge. wikipedia.org This discovery paved the way for extensive research into its synthesis and properties. Early methods, such as the Skraup synthesis developed in 1880, involved harsh reaction conditions but were pivotal in making quinolines more accessible for study. numberanalytics.comnih.gov The Skraup method, which utilizes the reaction of an aniline (B41778) with glycerol (B35011) in the presence of sulfuric acid and an oxidizing agent, remains a classic example of quinoline synthesis. numberanalytics.com

Over the decades, numerous other synthetic routes have been developed, including the Doebner-von Miller, Friedländer, and Combes syntheses, each offering different pathways to substituted quinolines. nih.goviipseries.org These methods expanded the diversity of quinoline derivatives that could be created, allowing for the systematic investigation of structure-activity relationships. The ability to introduce various functional groups onto the quinoline ring has been a driving force in its derivatization, leading to a wide range of applications. arabjchem.orgbenthamdirect.com

Role of Nitroquinolines as Versatile Chemical Scaffolds

Nitroquinolines, characterized by the presence of one or more nitro groups on the quinoline ring, are particularly valuable intermediates in organic synthesis. The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the quinoline system, activating it towards certain chemical transformations. ontosight.ai This enhanced reactivity makes nitroquinolines key precursors for the synthesis of a wide array of other quinoline derivatives. chemimpex.com

One of the most common and useful reactions of nitroquinolines is the reduction of the nitro group to an amino group. nih.gov This transformation provides access to aminoquinolines, which are themselves important building blocks for more complex molecules. Furthermore, the nitro group can be displaced through nucleophilic aromatic substitution reactions, allowing for the introduction of various other functional groups. This versatility has established nitroquinolines as a cornerstone in the construction of diverse molecular architectures. chemimpex.com For instance, 5-nitroquinoline (B147367) is a known building block in the synthesis of various pharmaceuticals. chemimpex.com

Overview of Research Trajectories in Substituted Quinolines

Research into substituted quinolines has followed several key trajectories, largely driven by their potential applications. In medicinal chemistry, quinoline derivatives have been extensively investigated for their biological activities. arabjchem.orgnih.gov They form the core structure of numerous drugs and have shown promise as anticancer, antimicrobial, and anti-inflammatory agents. arabjchem.orgbohrium.com The development of new synthetic methodologies that allow for precise control over the substitution pattern on the quinoline ring is a continuous area of focus. frontiersin.orgmdpi.com

Another significant research direction is the application of quinoline derivatives in materials science. Their unique photophysical properties have led to their use in the development of organic light-emitting diodes (OLEDs) and fluorescent probes. nih.gov Additionally, the agrochemical industry has explored quinoline derivatives for the development of new pesticides. acs.org Current research often focuses on creating quinoline-based compounds with enhanced efficacy and selectivity for their target applications. nih.govacs.org

Rationale for Focused Research on 8-Methyl-6-nitroquinoline

Among the vast family of nitroquinolines, this compound presents a particularly interesting case for focused study. The specific substitution pattern of a methyl group at the 8-position and a nitro group at the 6-position creates a unique electronic and steric environment within the molecule. The methyl group, being electron-donating, and the nitro group, being electron-withdrawing, have opposing electronic effects that influence the reactivity of the quinoline ring system.

This specific arrangement of substituents makes this compound a valuable intermediate for the synthesis of targeted, polysubstituted quinoline derivatives. The presence of the methyl group can direct further substitutions, while the nitro group can be readily transformed into other functional groups. nih.gov Understanding the chemistry of this compound is therefore crucial for the rational design and synthesis of novel quinoline-based compounds with specific properties and potential applications in various fields of chemical science.

Properties

IUPAC Name |

8-methyl-6-nitroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-7-5-9(12(13)14)6-8-3-2-4-11-10(7)8/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWPCEVGGEXXTQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of 8 Methyl 6 Nitroquinoline

Nucleophilic Reactivity at the Quinoline (B57606) Ring

The electron-withdrawing nature of the nitro group deactivates the quinoline ring towards electrophilic aromatic substitution but activates it for nucleophilic attack. This activation is particularly pronounced at positions ortho and para to the nitro group.

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Nitroquinolines

While specific studies on nucleophilic aromatic substitution (SNAr) of halogenated 8-methyl-6-nitroquinoline are not extensively documented, the general principles of SNAr on nitro-activated aromatic systems are well-established. In a related compound, 4-chloro-8-methylquinolin-2(1H)-one, the chloro group at the 4-position has been shown to be susceptible to nucleophilic displacement by various nucleophiles, including thiols, hydrazines, and amines. mdpi.comresearchgate.net This reactivity highlights the potential for similar transformations on halogenated derivatives of this compound. The presence of the strongly electron-withdrawing nitro group at the 6-position would further activate a leaving group, such as a halogen, at an ortho or para position (e.g., the 5- or 7-position) towards SNAr. The reaction would proceed via a Meisenheimer-like intermediate, where the negative charge is stabilized by the nitro group.

Cine-Substitution Reactions with Carbon-Based Nucleophiles

Currently, there is a lack of specific literature detailing cine-substitution reactions involving this compound and carbon-based nucleophiles. Cine-substitution, a nucleophilic substitution where the incoming group takes a position adjacent to the one vacated by the leaving group, typically proceeds through a benzyne-type intermediate. The generation of such an intermediate from this compound would require harsh conditions and has not been a focus of reported research for this specific isomer.

Amination of Nitroquinoline Derivatives

The introduction of an amino group onto the quinoline ring of nitroquinolines can be achieved through Vicarious Nucleophilic Substitution (VNS) of hydrogen. nih.gov This reaction allows for the formal substitution of a hydrogen atom by a nucleophile. organic-chemistry.org For nitroquinolines, the nitro group activates the ring for nucleophilic attack, and the VNS reaction typically occurs at positions ortho and/or para to the nitro group. nih.gov Specifically for 6-nitroquinolines, VNS reactions with carbanions like chloromethyl phenyl sulfone have been shown to replace the hydrogen at the C5 position, which is ortho to the nitro group. kuleuven.be This method provides a direct route to aminated nitroquinoline derivatives. The reaction proceeds through the formation of a σ-adduct, followed by a base-induced β-elimination of a leaving group from the nucleophile. organic-chemistry.org

Reduction Chemistry of the Nitro Group

The nitro group of this compound is readily reduced, offering a versatile handle for the synthesis of a variety of derivatives with different nitrogen oxidation states.

Conversion of Nitro to Amino Functionality and Subsequent Reactions

The reduction of the nitro group to a primary amine is a fundamental transformation in the chemistry of nitroaromatic compounds. This conversion of this compound to 6-amino-8-methylquinoline is a key step in the synthesis of various biologically active molecules. For instance, novel 6-amino-8-methylquinolone derivatives with antibacterial activity have been synthesized, implying the intermediacy of 6-amino-8-methylquinoline. nih.gov

The reduction of nitroquinolines to their corresponding aminoquinolines can be achieved using a variety of reducing agents. Common methods include catalytic hydrogenation (e.g., using Pd/C, PtO₂, or Raney Nickel) or chemical reduction with metals in acidic media (e.g., Fe/HCl, Sn/HCl, or SnCl₂). For example, 2-methyl-8-nitroquinoline (B1328908) can be reduced to 2-methyl-8-aminoquinoline via hydrogenation. google.compatsnap.com

The resulting 6-amino-8-methylquinoline is a versatile intermediate. The amino group can undergo a wide range of subsequent reactions, such as diazotization followed by substitution, acylation to form amides, and alkylation. For example, 8-aminoquinoline (B160924) can be condensed with amino acids to form amides, which can then be further functionalized. nih.gov These reactions allow for the introduction of diverse functionalities and the construction of more complex molecular architectures.

| Reagent/Condition | Product | Subsequent Reactions of Amino Group |

| H₂, Pd/C | 6-Amino-8-methylquinoline | Acylation, Alkylation, Diazotization |

| Fe, HCl | 6-Amino-8-methylquinoline | Condensation with carboxylic acids |

| SnCl₂, HCl | 6-Amino-8-methylquinoline | Formation of quinolone derivatives |

Partial Reduction to Nitroso or Hydroxylamine Species

The reduction of a nitro group can be stopped at intermediate stages to yield nitroso or hydroxylamine derivatives under carefully controlled conditions. While specific methods for the partial reduction of this compound are not detailed in the available literature, general methodologies for the partial reduction of nitroaromatics are applicable.

For instance, the reduction of nitro compounds with reagents like zinc dust in the presence of ammonium chloride can lead to the formation of hydroxylamines. The partial reduction to a nitroso species can be more challenging to achieve selectively. However, evidence for the formation of such intermediates exists. In a study on the Vicarious Nucleophilic Substitution of 8-nitroquinoline (B147351), the isolation of a product containing a hydroxyimino group, which is a tautomer of a nitroso group, suggests the in-situ conversion of the nitro group to a nitroso species during the reaction. nih.gov This indicates that under certain nucleophilic conditions, the nitro group of a nitroquinoline can be partially reduced.

| Starting Material | Reagent/Condition | Product |

| 8-Nitroquinoline derivative | VNS reaction conditions | (Z)-7-(9H-carbazol-9-yl)-8-(hydroxyimino)quinolin-5(8H)-one (indicative of nitroso intermediate) nih.gov |

Transformations Involving the Methyl Group

The methyl group at the 8-position of the quinoline ring is a key site for chemical modification, enabling the synthesis of a variety of derivatives. Its reactivity is influenced by the electronic effects of the nitro group at the 6-position.

The methyl group of 8-methylquinolines can be oxidized to a carboxylic acid group. This transformation is a valuable method for the synthesis of quinoline-8-carboxylic acids, which are important intermediates in the preparation of various biologically active compounds.

A common method for this oxidation involves the use of strong oxidizing agents. For instance, the direct oxidation of 7-chloro-8-methylquinoline derivatives to the corresponding 7-chloroquinoline-8-carboxylic acids has been successfully achieved using nitric acid or nitrogen dioxide in the presence of sulfuric acid and a heavy metal catalyst, such as a vanadium(V) or vanadium(IV) compound. google.com This process is typically carried out at elevated temperatures, for example, by heating the 8-methylquinoline (B175542) compound in 80% sulfuric acid to 150°C before the addition of the oxidizing agent and catalyst. google.com The reaction can be summarized as follows:

Table 1: Oxidation of 7-chloro-3,8-dimethylquinoline google.com

| Reactant | Oxidizing Agent | Catalyst | Solvent | Temperature | Product | Yield |

|---|

While this example details the oxidation of a substituted 8-methylquinoline, the methodology is applicable to this compound, providing a pathway to 6-nitroquinoline-8-carboxylic acid.

The methyl group of methylquinolines can participate in condensation reactions with aromatic aldehydes to form styrylquinolines, which are compounds with extended π-conjugation. These reactions are typically catalyzed by acids or bases and can be promoted by conventional heating or microwave irradiation.

For example, a series of styrylquinoline derivatives have been synthesized through the condensation of 2-methyl-8-hydroxyquinoline with various aromatic aldehydes. nih.gov This reaction is often carried out after protecting the hydroxyl group, for instance, by acetylation. The condensation itself can be performed using microwave heating, which often leads to shorter reaction times and improved yields compared to conventional methods. nih.gov A general scheme for this type of reaction is shown below:

Table 2: Synthesis of Styrylquinolines via Condensation nih.gov

| Methylquinoline Derivative | Aromatic Aldehyde | Reaction Conditions | Product |

|---|

This methodology can be extrapolated to this compound, where condensation with an appropriate aldehyde would lead to the formation of 8-styryl-6-nitroquinoline derivatives, thereby extending the conjugated system of the molecule.

Other Functional Group Interconversions on the Quinoline Core

Beyond the reactions of the methyl group, the quinoline core of this compound can undergo various functional group interconversions. These transformations are crucial for the synthesis of a diverse range of quinoline derivatives.

The synthesis of the this compound scaffold itself involves condensation reactions. Classic methods for quinoline synthesis, such as the Skraup and Doebner reactions, rely on the condensation of anilines with α,β-unsaturated carbonyl compounds or their precursors.

In the context of this compound, a plausible synthetic route would involve the reaction of 2-methyl-4-nitroaniline (B30703) with a glycerol (B35011) equivalent in the presence of an oxidizing agent and sulfuric acid (a modified Skraup synthesis). The synthesis of a related compound, 2-methyl-6-nitroquinoline (B57331), has been reported via the reaction of 4-nitroaniline (B120555) with crotonaldehyde in the presence of concentrated hydrochloric acid. nih.gov This reaction proceeds through an aldol condensation followed by a Michael addition and subsequent cyclization and aromatization. nih.gov

Table 3: Synthesis of 2-Methyl-6-nitroquinoline nih.gov

| Aniline (B41778) Precursor | Carbonyl Compound | Catalyst/Solvent | Product | Yield |

|---|---|---|---|---|

| 4-nitroaniline | Crotonaldehyde | Concentrated HCl | 2-methyl-6-nitroquinoline | 47% |

The Doebner reaction offers another pathway, typically involving the reaction of an aniline, an aldehyde, and pyruvic acid to yield quinoline-4-carboxylic acids. nih.gov Adapting this for this compound would likely involve a three-component reaction of 2-methyl-4-nitroaniline, an aldehyde, and pyruvic acid.

Recent studies have shown that bicyclic azaarenes, including quinolines, can undergo a highly regio- and diastereoselective intermolecular [4+2] dearomative cycloaddition with various alkenes. nih.gov This transformation is mediated by energy transfer and provides access to bridged polycyclic structures. The regioselectivity of the reaction is influenced by the substitution pattern on the quinoline ring. For instance, 6-substituted quinolines have been shown to favor a syn-regioselectivity in this type of cycloaddition. nih.gov

Given these findings, it is conceivable that this compound could undergo similar photochemical [4+2] cycloaddition reactions with suitable alkenes, leading to the formation of complex, three-dimensional molecular architectures. However, the presence of the nitro group might influence the electronic properties and reactivity of the quinoline system in such transformations. Further research would be needed to explore the viability and outcomes of such reactions for this specific structure.

Applications of 8 Methyl 6 Nitroquinoline in Chemical Research

As a Key Synthetic Intermediate in Organic Synthesis

The strategic placement of the methyl and nitro groups on the quinoline (B57606) framework endows 8-Methyl-6-nitroquinoline with considerable utility as an intermediate in organic synthesis. These functional groups serve as handles that can be chemically modified through a variety of reactions, allowing for the construction of more elaborate molecular architectures.

The synthetic value of this compound lies in the reactivity of its constituent parts. The nitro group is a powerful electron-withdrawing group that influences the reactivity of the quinoline ring, but more importantly, it can be readily transformed into other functional groups. The most common and synthetically useful transformation is its reduction to an amino group (-NH2). This reduction can be achieved under mild conditions using reagents like stannous chloride (SnCl2), providing a straightforward route to 6-amino-8-methylquinoline. nih.gov The resulting amino group is a versatile nucleophile and a key precursor for forming amides, sulfonamides, and for introducing the quinoline core into larger, more complex molecules. nih.gov

The methyl group at the 8-position also offers a site for functionalization. While less reactive than the nitro group, it can potentially undergo oxidation to form an aldehyde or a carboxylic acid, or participate in condensation reactions. For instance, methylquinolines are known to react with aldehydes to form styryl quinoline derivatives, which are compounds of interest for their structural and electronic properties. acs.org This reactivity allows for the extension of the carbon skeleton and the introduction of new functionalities.

Table 1: Key Synthetic Transformations of this compound

| Functional Group | Reaction Type | Reagents (Example) | Product Functional Group |

|---|---|---|---|

| 6-Nitro (-NO₂) | Reduction | SnCl₂ / HCl | 6-Amino (-NH₂) nih.gov |

| 8-Methyl (-CH₃) | Condensation | Substituted Aldehydes | 8-Styryl acs.org |

This compound serves as a foundational molecule for generating a wide array of substituted quinolines. The chemical environment of the quinoline ring system, influenced by the existing substituents, allows for further modifications. One powerful method is the Vicarious Nucleophilic Substitution of hydrogen (VNS), where a nucleophile can displace a hydrogen atom on the electron-deficient aromatic ring, a process often facilitated by the nitro group. nih.gov This allows for the introduction of carbon, nitrogen, or oxygen substituents at specific positions, rapidly increasing molecular complexity.

Furthermore, the functional groups of this compound can be used to construct fused polycyclic systems. The conversion of the nitro group to an amine is often the first step. This aminoquinoline derivative can then participate in cyclization reactions. For example, chemistry developed for other nitroquinolines shows that they can be precursors to pyrido[3,2-b]carbazolequinones, a class of polycyclic compounds, through reactions involving N-arylation and subsequent palladium-promoted oxidative coupling. nih.gov The reactivity of nitroquinolones in cycloaddition reactions to afford polycyclic derivatives further highlights the potential of the nitroquinoline scaffold in building complex, multi-ring systems. nih.gov

In Ligand Design and Coordination Chemistry

The field of coordination chemistry relies on the design of organic molecules, or ligands, that can bind to metal ions. The resulting metal complexes have applications ranging from catalysis to materials science. The quinoline framework is a well-established component of many powerful ligands, and this compound represents a valuable, though latent, precursor in this context.

A chelating agent is a ligand that binds to a central metal ion through two or more donor atoms, forming a ring-like structure known as a chelate. This multi-point attachment leads to significantly more stable metal complexes compared to those formed with monodentate ligands (which bind through a single atom). The most effective quinoline-based chelators typically feature a donor group at the 8-position, such as a hydroxyl (-OH) or amino (-NH₂) group. nih.gov This allows for chelation involving the donor group and the quinoline ring nitrogen, forming a stable five-membered ring with the metal ion. nih.govscirp.org

In its native form, this compound would act as a weak, monodentate ligand, coordinating to a metal center only through its quinoline nitrogen atom. The methyl group at the 8-position lacks the necessary lone pair of electrons to act as a second donor site. Therefore, the direct application of this compound as a chelating agent is limited. Its true potential in coordination chemistry is realized through chemical modification.

To unlock the chelating potential of this compound, it must be derivatized to introduce a coordinating group at or near the 8-position. The most established strategy in quinoline chemistry involves creating 8-hydroxyquinoline (B1678124) (8-HQ) or 8-aminoquinoline (B160924) (8-AQ) scaffolds, which are renowned for their exceptional metal-binding abilities. nih.govacs.org

Several hypothetical but chemically feasible pathways could be envisioned starting from this compound:

Functionalization of the Methyl Group: The 8-methyl group could be oxidized to a hydroxymethyl (-CH₂OH) or a carboxyl (-COOH) group. These groups possess oxygen donor atoms that could potentially coordinate with a metal ion in concert with the quinoline nitrogen, though the resulting six- or seven-membered chelate ring would be less stable than the five-membered ring formed by 8-HQ.

Conversion to an 8-Amino or 8-Hydroxy Derivative: A more synthetically challenging but powerful approach would involve replacing the 8-methyl group entirely. A more direct route involves the reduction of the nitro group. For example, 2-methyl-8-nitroquinoline (B1328908) is a known precursor to 2-methyl-8-aminoquinoline via hydrogenation. google.com Applying this logic, reduction of this compound would yield 6-amino-8-methylquinoline. While this introduces a potential donor group at the 6-position, it is poorly positioned for chelation with the ring nitrogen. The key is to have the donor group at the 8-position.

The significance of having a donor at the 8-position is exemplified by the vast coordination chemistry of 8-HQ and its derivatives, which form stable, often fluorescent, complexes with a wide range of metal ions, including Al(III), Zn(II), and Cu(II). scirp.orgmdpi.com

Table 2: Comparison of Coordination Potential

| Compound | Ligand Type | Key Donor Atoms | Chelate Ring Formed | Relative Complex Stability |

|---|---|---|---|---|

| This compound | Monodentate | Quinoline N | None | Low |

| 8-Hydroxyquinoline (analog) | Bidentate (Chelator) | Quinoline N, Hydroxyl O | 5-membered | High nih.gov |

Metal complexes are central to modern chemical catalysis, enabling a vast range of transformations with high efficiency and selectivity. The performance of a metal catalyst is critically dependent on the electronic and steric properties of its surrounding ligands. By modifying the ligand structure, one can tune the reactivity of the metal center for a specific application.

Ligands derived from this compound could be applied in the development of novel catalytic systems. Following the derivatization strategies outlined above to create strong chelating scaffolds, the resulting ligands could be used to synthesize complexes with catalytically active metals like vanadium, palladium, rhodium, or copper.

For instance, oxovanadium(IV) complexes synthesized with methyl-substituted 8-hydroxyquinolines have demonstrated high catalytic activity in the oxidation of hydrocarbons and alcohols. mdpi.com These systems, often in the presence of a cocatalyst, can activate hydrogen peroxide for selective oxidation reactions. mdpi.com It is plausible that analogous complexes prepared from derivatives of this compound could exhibit similar or unique catalytic properties. The electronic nature of the quinoline ring can be further tuned by the substituent at the 6-position (the original nitro group or its amino derivative), potentially influencing the redox properties of the metal center and, consequently, its catalytic performance.

Precursor for Advanced Organic Materials Research

This compound is a heterocyclic aromatic compound that serves as a versatile precursor in the synthesis of advanced organic materials. Its molecular architecture, featuring a quinoline core functionalized with a methyl group and an electron-withdrawing nitro group, provides a strategic starting point for developing complex molecules with tailored electronic and photophysical properties. The quinoline scaffold is a well-established component in materials science, known for its applications in dyes, electronic devices, and photoactive systems. The specific substitution pattern of this compound allows chemists to perform a variety of transformations to create novel materials for specialized applications in dye chemistry, organic electronics, and photochemistry.

Development of Dye and Pigment Precursors

The quinoline ring system is a chromophore found in various synthetic dyes. researchgate.net this compound is a valuable intermediate for producing a range of colorants, particularly azo dyes. The synthesis pathway typically involves the chemical reduction of the nitro group at the 6-position to an amino group (NH2), forming 8-methylquinolin-6-amine (B3283624). This resulting aromatic amine can then undergo diazotization with nitrous acid to form a reactive diazonium salt.

This diazonium salt is an electrophile that can be coupled with various electron-rich aromatic compounds (coupling partners), such as phenols or anilines, to generate highly colored azo compounds. The final color of the dye is determined by the extended conjugation of the molecular system, which can be fine-tuned by selecting different coupling partners. The methyl group at the 8-position can also influence the dye's physical properties, such as solubility and lightfastness. This synthetic versatility allows for the creation of a diverse palette of dyes from a single precursor. researchgate.netresearchgate.net

Table 1: Potential Azo Dyes Derived from this compound

This table illustrates the potential range of colors that can be achieved by using different coupling partners with the diazonium salt of 8-methylquinolin-6-amine (derived from this compound).

| Coupling Partner | Resulting Dye Class | Potential Color |

| Phenol | Hydroxyazo Dye | Yellow |

| N,N-Dimethylaniline | Aminoazo Dye | Orange / Red |

| 2-Naphthol | Naphthylazo Dye | Red / Brown |

| Aniline (B41778) | Diazoamino Dye | Yellow |

Investigation in Organic Light-Emitting Device (OLED) Materials Development

Quinoline derivatives are of significant interest in the field of organic electronics, particularly for their use in Organic Light-Emitting Diodes (OLEDs). mdpi.com The most famous example is tris(8-hydroxyquinolinato)aluminum (Alq3), a highly effective electron-transporting and emissive material. researchgate.net this compound can serve as a foundational molecule for synthesizing novel ligands and materials for OLED applications.

The synthetic pathway could involve the transformation of the nitro group and further functionalization of the quinoline ring to create derivatives with desirable properties for charge transport or electroluminescence. For instance, the nitro group can be converted into an amino or hydroxyl group, enabling the molecule to coordinate with metal ions (like aluminum or zinc) to form luminescent complexes. researchgate.netijcce.ac.ir These complexes can be designed to emit light at specific wavelengths, contributing to the development of more efficient and color-pure OLED displays. mdpi.com Researchers are exploring how modifications to the quinoline backbone, starting from precursors like this compound, can influence key device parameters such as efficiency, color, and operational stability. researchgate.net

Table 2: Potential Roles of this compound Derivatives in OLEDs

This table outlines the potential functions that materials synthesized from this compound could perform within the layered structure of an OLED.

| OLED Layer | Potential Function of Derivative | Required Molecular Property |

| Emissive Layer (EML) | Host or Dopant Material | High photoluminescence quantum yield, specific emission color |

| Electron Transport Layer (ETL) | Electron-Transporting Material | High electron mobility, suitable LUMO level |

| Hole Blocking Layer (HBL) | Hole-Blocking Material | High ionization potential to block holes |

| Ligand in Metal Complex | Forms the emissive or charge-transport complex | Strong chelating ability, thermal stability |

Synthesis of Photoactive Quinoline Derivatives

Photoactive materials are compounds that undergo a physical or chemical change upon absorbing light. This compound is a useful precursor for creating such molecules. The quinoline ring itself possesses inherent photophysical properties, and the substituents allow for extensive modification to tune these properties.

The electron-withdrawing nature of the nitro group significantly influences the electronic structure of the molecule. Through chemical synthesis, this group can be replaced or transformed to introduce other functionalities that can enhance or modify the photoactivity. For example, reduction of the nitro group to an amine provides a site for attaching photosensitizers or photochromic units. These derivatives could find use in applications such as photocatalysis, optical data storage, or as fluorescent probes and sensors. The ability to create a wide range of derivatives from this single precursor makes it a valuable platform for discovering novel photoactive systems. nih.gov

Advanced Analytical and Spectroscopic Characterization Methodologies in Research on 8 Methyl 6 Nitroquinoline

Spectroscopic Techniques for Structural Elucidation of Novel Derivatives

Spectroscopic methods are indispensable for probing the molecular structure of 8-Methyl-6-nitroquinoline, providing detailed information on its atomic connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei. oregonstate.edu

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for each of its eight unique protons. The protons on the aromatic quinoline (B57606) core would appear in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. chemistrysteps.com The presence of the electron-withdrawing nitro group at the C6 position would further deshield adjacent protons, causing their signals to shift further downfield. Conversely, the electron-donating methyl group at the C8 position would cause a slight upfield shift for its neighboring proton. The methyl group itself would produce a characteristic singlet in the upfield region (around δ 2.5-3.0 ppm). For comparison, the methyl protons in the isomeric 2-methyl-6-nitroquinoline (B57331) appear as a singlet at δ 2.80 ppm. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. This compound would display ten distinct signals corresponding to its ten carbon atoms. Aromatic carbons typically resonate between δ 120-150 ppm. pdx.edu The carbon atom attached to the nitro group (C6) is expected to be significantly deshielded, shifting its signal downfield. The methyl carbon would appear at the most upfield position (δ 20-30 ppm). In the isomer 2-methyl-6-nitroquinoline, the methyl carbon signal is observed at δ 25.9 ppm, while the aromatic carbons range from δ 123.1 to 163.5 ppm. nih.gov

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for definitive structural assignment.

HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached, confirming ¹H-¹³C one-bond connectivities. columbia.edu

HMBC reveals correlations between protons and carbons over two to three bonds, which is vital for establishing the connectivity between different parts of the molecule and confirming the substitution pattern on the quinoline ring. columbia.edu For example, an HMBC experiment would show a correlation between the methyl protons and the C7, C8, and C8a carbons, confirming the position of the methyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| 2 | ~8.9 | ~150 |

| 3 | ~7.5 | ~122 |

| 4 | ~8.2 | ~136 |

| 5 | ~8.5 | ~124 |

| 6 | - | ~145 |

| 7 | ~8.0 | ~130 |

| 8 | - | ~138 |

| 8-CH₃ | ~2.8 | ~25 |

| 4a | - | ~129 |

| 8a | - | ~148 |

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. rsc.org These two methods are complementary; IR spectroscopy is sensitive to vibrations that cause a change in dipole moment, while Raman spectroscopy detects vibrations that change the polarizability of the molecule.

For this compound, the IR spectrum would be expected to show the following characteristic absorption bands:

Aromatic C-H stretching: Weak to medium bands above 3000 cm⁻¹. vscht.cz

Aliphatic C-H stretching: Bands from the methyl group in the 2850-3000 cm⁻¹ region.

C=C and C=N stretching: Multiple sharp bands in the 1400-1600 cm⁻¹ region, characteristic of the quinoline ring system. researchgate.net

NO₂ stretching: Two strong, characteristic bands corresponding to the asymmetric (~1530-1560 cm⁻¹) and symmetric (~1340-1370 cm⁻¹) stretching of the nitro group. These are among the most diagnostic peaks for this compound.

C-H bending: Out-of-plane bending vibrations in the 650-880 cm⁻¹ range can provide information about the substitution pattern on the aromatic rings. researchgate.net

Raman spectroscopy would also detect the vibrations of the aromatic ring and the nitro group, often providing clearer signals for the symmetric vibrations of non-polar bonds. researchgate.net

Table 2: Predicted Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch (CH₃) | 2850 - 3000 | Medium |

| NO₂ Asymmetric Stretch | 1530 - 1560 | Strong |

| Aromatic C=C/C=N Stretch | 1400 - 1600 | Medium-Strong |

| NO₂ Symmetric Stretch | 1340 - 1370 | Strong |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. wikipedia.org

Molecular Weight Determination: For this compound (C₁₀H₈N₂O₂), the nominal molecular weight is 188 g/mol . High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental formula and confirming the identity of the compound.

Fragmentation Patterns: In techniques like Gas Chromatography-Mass Spectrometry (GC-MS), electron ionization often causes the molecular ion to fragment in a predictable manner. libretexts.org The fragmentation pattern serves as a molecular fingerprint. For this compound, expected fragmentation pathways include:

Loss of a nitro group (NO₂, 46 Da): [M-46]⁺

Loss of nitric oxide (NO, 30 Da): [M-30]⁺

Loss of an oxygen atom (O, 16 Da): [M-16]⁺

Loss of hydrogen cyanide (HCN, 27 Da) from the quinoline ring, a common fragmentation for nitrogen heterocycles. cdnsciencepub.com

Hyphenated Techniques:

GC-MS: This technique is suitable for volatile and thermally stable compounds, allowing for separation from a mixture before mass analysis. mdpi.comscispace.com

LC-MS: Liquid Chromatography-Mass Spectrometry is versatile and can be used for less volatile compounds. It is particularly useful for analyzing reaction mixtures and for quantitative studies. mdpi.comnih.gov

UV-Visible (UV-Vis) and fluorescence spectroscopy probe the electronic transitions within a molecule.

Electronic Absorption (UV-Vis) Spectroscopy: The extended π-conjugated system of the quinoline ring gives rise to strong π→π* electronic transitions, typically resulting in multiple absorption bands in the UV region. The presence of the nitro group, a chromophore, and the methyl group, an auxochrome, will influence the position and intensity of these bands. The nitro group is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted quinoline. researchgate.net For instance, a co-crystal of 6-nitroquinoline (B147349) shows an absorption peak at 333 nm, attributed to a π→π* transition. researchgate.net

Fluorescence Spectroscopy: While many aromatic compounds are fluorescent, nitro-substituted aromatics often exhibit weak fluorescence or are non-fluorescent. This quenching effect is due to efficient intersystem crossing to the triplet state promoted by the nitro group. researchgate.net Therefore, this compound is expected to be a weak fluorophore.

Chromatographic Separation and Analysis of Reaction Mixtures

Chromatographic techniques are essential for separating this compound from reaction byproducts and starting materials, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of individual components in a mixture. A reversed-phase HPLC method would be highly suitable for the analysis of this compound.

A typical method would involve:

Stationary Phase: A nonpolar C18 (octadecylsilyl) column.

Mobile Phase: A polar solvent mixture, such as a gradient of acetonitrile (B52724) and water, possibly with a buffer to control pH.

Detection: A UV detector set to one of the absorption maxima of the compound (e.g., ~330-340 nm) would provide high sensitivity and selectivity.

This method would allow for the determination of the compound's purity by calculating the area percentage of its peak relative to any impurity peaks. For quantitative analysis, a calibration curve would be constructed using standards of known concentration to determine the exact amount of this compound in a sample.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify volatile and semi-volatile compounds within a sample. mdpi.com In the context of this compound research, GC-MS is instrumental in analyzing volatile products that may arise from its synthesis, degradation, or metabolic processes. The methodology involves injecting a sample into the gas chromatograph, where it is vaporized. An inert carrier gas transports the vaporized compounds through a heated capillary column. frontiersin.org Separation occurs based on the compounds' different chemical properties and affinities for the column's stationary phase. mdpi.com

As the separated compounds exit the column, they enter the mass spectrometer. Here, they are ionized, typically by electron impact (EI), which fragments the molecules into characteristic patterns. researchgate.net The mass spectrometer then sorts these fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. researchgate.net By comparing these spectra to established libraries, such as the NIST WebBook, researchers can identify the volatile components. nist.gov

The application of GC-MS allows for the non-targeted analysis of complex mixtures, providing both qualitative identification and semi-quantitative estimation of the detected analytes. frontiersin.org In studies involving this compound, this could involve identifying impurities, reaction byproducts, or thermal decomposition products. The data obtained, including retention times and mass fragmentation patterns, are crucial for understanding the compound's stability and reactivity.

Table 1: Illustrative GC-MS Data for Potential Volatile Analytes

This table represents hypothetical data that could be obtained from a GC-MS analysis of a sample containing this compound and related volatile products.

| Compound Name | Retention Time (min) | Key Mass Fragments (m/z) |

| Quinoline | 10.5 | 129, 102, 76 |

| 8-Methylquinoline (B175542) | 11.8 | 143, 142, 115, 89 |

| 6-Nitroquinoline | 15.2 | 174, 128, 101, 75 |

| This compound | 16.5 | 188, 172, 142, 115 |

X-ray Crystallography for Solid-State Structural Determination

The process involves irradiating a single, high-quality crystal with a focused beam of X-rays. The crystal diffracts the X-rays into a specific pattern of spots. The intensities and positions of these spots are recorded and analyzed to create a three-dimensional map of the electron density within the crystal. From this map, the positions of individual atoms can be determined, and the complete molecular structure can be elucidated. nih.govresearchgate.net

Knowledge of the crystal structure is vital for understanding intermolecular interactions, such as hydrogen bonding and packing forces, which influence properties like melting point and solubility. It also provides insights into the behavior of the compound in the vapor phase and potential mechanisms of sublimation and decomposition. nih.gov The molecule of the related compound 8-Nitroquinoline (B147351) is reported to be nearly flat, with a small dihedral angle between its pyridine (B92270) and benzene (B151609) rings. nih.gov

Table 2: Crystallographic Data for 8-Nitroquinoline

This table presents the single-crystal X-ray diffraction data for 8-Nitroquinoline, a compound structurally similar to this compound. nih.govresearchgate.net

| Parameter | Value |

| Chemical Formula | C₉H₆N₂O₂ |

| Molecular Weight | 174.16 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.2421 (11) |

| b (Å) | 16.688 (3) |

| c (Å) | 7.2089 (11) |

| β (°) | 114.086 (4) |

| Volume (ų) | 795.4 (2) |

| Z (molecules/unit cell) | 4 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 296 |

Electrochemical Studies (e.g., Cyclic Voltammetry) for Redox Properties

Electrochemical methods, particularly cyclic voltammetry (CV), are essential for investigating the redox properties of molecules like this compound. CV involves measuring the current that develops in an electrochemical cell as the potential is varied, providing information about the thermodynamics and kinetics of electron transfer reactions. researchgate.net Studies on related nitroquinoline derivatives have utilized voltammetric techniques to characterize their electrochemical behavior. researchgate.netresearchgate.net

In a typical CV experiment, the potential of a working electrode is swept linearly from a starting potential to a final potential and then back again, while the resulting current is measured. The resulting plot of current versus potential, known as a cyclic voltammogram, displays peaks corresponding to oxidation and reduction events. The peak potentials can be used to determine the formal reduction potential of the analyte, which is a measure of how easily it accepts or donates electrons.

Table 3: Representative Data from Electrochemical Analysis of Nitroquinolines

This table illustrates the type of data obtained from voltammetric studies on nitroquinoline compounds, which would be analogous to data sought for this compound.

| Compound | Analytical Technique | Key Finding |

| 8-Nitroquinoline | Differential Pulse Voltammetry (DPV) | Characterization of electrochemical reduction in aqueous matrices. researchgate.net |

| 5-, 6-, 8-Nitroquinoline | Cyclic Voltammetry (CV) | Study of voltammetric behavior when immobilized on multiwalled carbon nanotube electrodes. researchgate.net |

| Rutin (analyte) | Differential Pulse Voltammetry (DPV) | Use of an 8-Nitroquinoline modified pencil graphite (B72142) electrode for sensing applications. researchgate.net |

Future Research Directions for 8 Methyl 6 Nitroquinoline and Its Derivatives

Development of Novel and Sustainable Synthetic Routes

Future research will likely focus on developing more efficient, environmentally friendly, and sustainable methods for the synthesis of 8-methyl-6-nitroquinoline and its derivatives. Traditional methods for quinoline (B57606) synthesis often require harsh reaction conditions, toxic reagents, and complex purification procedures. nih.gov Green chemistry approaches are therefore a critical area for development.

Key areas for future research in the synthesis of this compound include:

Catalytic Systems: The exploration of novel catalysts, such as nanocatalysts, to improve reaction yields and reduce reaction times is a promising avenue. For instance, the use of silica-functionalized magnetite nanoparticles has been shown to enhance the yield of 2-methyl-6-nitroquinoline (B57331) synthesis by stabilizing unstable intermediates. nih.gov Similar approaches could be adapted for the synthesis of the 8-methyl isomer.

Microwave-Assisted Synthesis: Microwave irradiation has been demonstrated to significantly improve the yield of quinoline synthesis, often in shorter reaction times compared to conventional heating. nih.gov Further investigation into microwave-assisted protocols for the synthesis of this compound could lead to more efficient and scalable processes.

One-Pot Reactions: The development of one-pot multicomponent reactions, where multiple synthetic steps are carried out in a single reaction vessel, can significantly improve efficiency and reduce waste. Designing one-pot strategies for the synthesis of functionalized this compound derivatives is a key area for future exploration.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Nanocatalysis | Improved yield, reduced reaction time, catalyst recyclability | Development of specific nanocatalysts for the synthesis of this compound. |

| Microwave-Assisted Synthesis | Faster reaction rates, higher yields, improved energy efficiency | Optimization of microwave parameters and solvent systems for the synthesis of this compound. |

| One-Pot Reactions | Increased efficiency, reduced waste, simplified procedures | Design of novel multicomponent reactions for the direct synthesis of functionalized this compound derivatives. |

Exploration of New Chemical Transformations and Reactivity Patterns

The reactivity of the this compound scaffold, particularly the C-H bonds of the methyl group and the aromatic rings, presents significant opportunities for the synthesis of novel functionalized derivatives. Future research should focus on exploring new chemical transformations and understanding the unique reactivity patterns of this molecule.

A key area of interest is the transition metal-catalyzed C-H activation and functionalization of the 8-methyl group . The nitrogen atom in the quinoline ring can act as a directing group, facilitating the selective functionalization of the C(sp³)–H bonds of the methyl group. semanticscholar.orgresearchgate.netnih.gov This approach can be utilized to introduce a wide range of functional groups, leading to the synthesis of novel derivatives with potentially interesting biological or material properties.

| Catalyst | Transformation | Potential Products |

| Palladium | sp³ C–H Nitration | 8-(nitromethyl)quinolines acs.org |

| Rhodium(III) | C(sp³)–H Alkylation with Maleimides | 8-(alkylated methyl)quinolines |

| Nickel | C(sp³)-H Functionalization | Arylated 8-methylquinolines chemrxiv.org |

Further research into the reactivity of the nitro group is also warranted. The reduction of the nitro group to an amino group can provide a key intermediate for the synthesis of a variety of derivatives, including amides, sulfonamides, and other heterocyclic systems. dntb.gov.ua Additionally, the influence of the methyl and nitro groups on the electrophilic and nucleophilic substitution reactions of the quinoline ring should be systematically investigated to establish clear reactivity patterns.

Design and Synthesis of this compound-Based Advanced Materials

The unique electronic and structural properties of the this compound scaffold make it an attractive building block for the design and synthesis of advanced materials with tailored functionalities. Future research in this area could explore the development of:

Conductive Polymers: The incorporation of the this compound moiety into polymer backbones could lead to the development of novel conductive polymers with interesting electronic and optical properties. ekb.egnih.govresearchgate.netresearchgate.net The presence of the nitro group can influence the electron-accepting properties of the polymer, potentially leading to materials with applications in organic electronics.

Dyes and Sensors: The quinoline ring system is known to be a component of various dyes and fluorescent sensors. rsc.orgresearchgate.net The functionalization of the this compound core could lead to the development of novel colorimetric or fluorescent chemosensors for the detection of specific analytes, such as metal ions.

Organometallic Complexes: The nitrogen atom of the quinoline ring and potentially the oxygen atoms of the nitro group can act as coordination sites for metal ions, leading to the formation of organometallic complexes. torontomu.canih.govacs.orgrsc.org These complexes could exhibit interesting catalytic, magnetic, or optical properties. For example, 8-hydroxyquinoline (B1678124) derivatives are known to form stable complexes with a variety of metal ions. acs.org

Liquid Crystals: The rigid, planar structure of the quinoline ring system suggests that derivatives of this compound could be explored as components of liquid crystalline materials. The introduction of long alkyl chains or other mesogenic groups could induce liquid crystalline behavior.

Continued Application of Computational Chemistry in Predicting and Understanding Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for predicting and understanding the reactivity and properties of organic molecules. researchgate.netresearchgate.netrsc.orgnih.govresearchgate.net Future research on this compound should continue to leverage computational methods to:

Predict Reaction Mechanisms: DFT calculations can be used to model reaction pathways and determine the activation energies of different chemical transformations, providing valuable insights into the reaction mechanisms of this compound. researchgate.net This can aid in the rational design of new synthetic routes and the optimization of reaction conditions.

Elucidate Electronic Properties: Computational studies can provide a detailed understanding of the electronic structure of this compound and its derivatives, including the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential. researchgate.net This information is crucial for predicting the reactivity of the molecule and for designing derivatives with specific electronic properties.

In Silico Design of Novel Derivatives: Computational methods can be used to design novel derivatives of this compound with desired properties in silico before their synthesis in the laboratory. dntb.gov.uapreprints.org This approach can significantly accelerate the discovery of new molecules with potential applications in medicine or materials science. For instance, in silico studies have been used to explore the anti-cancer potential of 8-nitroquinoline (B147351) hydrazides. dntb.gov.ua

| Computational Method | Application for this compound |

| Density Functional Theory (DFT) | Prediction of reaction mechanisms, elucidation of electronic properties, structural analysis. rsc.orgnih.gov |

| Time-Dependent DFT (TD-DFT) | Prediction of UV-Vis absorption spectra and other spectroscopic properties. |

| Molecular Docking | In silico screening of derivatives for potential biological activity. researchgate.net |

By integrating these future research directions, the scientific community can unlock the full potential of this compound and its derivatives, leading to advancements in synthetic chemistry, materials science, and computational chemistry.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 8-Methyl-6-nitroquinoline in laboratory settings?

- Methodological Answer :

- Use PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Conduct experiments in fume hoods to avoid inhalation of vapors or aerosols .

- Waste Management: Segregate chemical waste and dispose via certified hazardous waste services to minimize environmental contamination .

- Emergency Measures: For spills, use inert absorbents (e.g., vermiculite) and avoid dry sweeping to prevent dust dispersion .

Q. How can researchers synthesize this compound, and what are common yield optimization strategies?

- Methodological Answer :

- Synthesis Route : Adapt the Yale & Bernstein method: React o-nitrophenol with acrolein in arsenic acid and phosphoric acid at 100°C, followed by neutralization and recrystallization .

- Yield Optimization :

- Use excess acrolein (1.5x molar ratio) to drive the reaction .

- Purify via fractional crystallization using dichloromethane-hexane (1:1 v/v) to remove byproducts .

- Monitor reaction temperature rigorously (±2°C) to prevent side reactions .

Advanced Research Questions

Q. What crystallographic techniques are suitable for resolving structural ambiguities in this compound derivatives?

- Methodological Answer :

- X-ray Diffraction (XRD) : Use single-crystal XRD to determine bond lengths and dihedral angles. For example, refine H-atom positions using geometric constraints (C–H = 0.93 Å) and isotropic displacement parameters (Uiso(H) = 1.2Ueq(C)) .

- Data Interpretation : Compare observed dihedral angles (e.g., 3.0° between pyridine and benzene rings in 8-nitroquinoline) with computational models to assess planarity deviations .

Q. How can researchers address contradictions in reported thermodynamic properties (e.g., melting points) of this compound?

- Methodological Answer :

- Standardized Calibration : Use NIST-certified reference materials to calibrate differential scanning calorimetry (DSC) equipment .

- Replicate Conditions : Ensure purity >99% (via HPLC) and control heating rates (e.g., 10°C/min) to match literature protocols .

- Data Cross-Validation : Compare results with peer-reviewed datasets (e.g., Ribeiro Da Silva et al., 1989) to identify systematic errors .

Q. What computational methods are effective for predicting the reactivity of this compound in electrophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to map electron density and identify reactive sites (e.g., nitro group para to methyl substituent) .

- Transition State Analysis : Apply IRC (Intrinsic Reaction Coordinate) to verify reaction pathways and activation energies .

- Validation : Compare computed NMR shifts with experimental data (e.g., HMDB’s 6-methylquinoline spectra) .

Experimental Design & Data Analysis

Q. How should researchers design kinetic studies to investigate the thermal stability of this compound?

- Methodological Answer :

- Isothermal TGA : Perform thermogravimetric analysis at 150–300°C under nitrogen to monitor mass loss rates .

- Kinetic Models : Apply Friedman isoconversional method to calculate activation energy (Ea) from decomposition profiles .

- Control Variables : Maintain sample homogeneity (particle size <50 µm) and repeat trials (n=5) to ensure reproducibility .

Q. What strategies mitigate interference from nitro group reduction during catalytic hydrogenation of this compound?

- Methodological Answer :

- Catalyst Selection : Use Pd/C (5% wt.) in ethanol at 40 psi H2 to minimize over-reduction .

- Reaction Monitoring : Employ in-situ FTIR to detect intermediates (e.g., hydroxylamines) and adjust H2 flow dynamically .

- Workup Protocol : Quench reactions with ammonium formate and filter through Celite to isolate primary amines .

Data Contradiction & Validation

Q. How can researchers reconcile discrepancies in reported biological activity of this compound analogs?

- Methodological Answer :

- Standardized Assays : Follow NIH preclinical guidelines for cell viability tests (e.g., MTT assay with HepG2 cells, 24-h exposure) .

- Meta-Analysis : Aggregate data from multiple studies using PRISMA frameworks to assess heterogeneity sources (e.g., dosage variations) .

- Dose-Response Curves : Generate IC50 values with 95% confidence intervals to quantify potency variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.